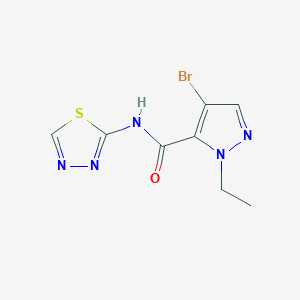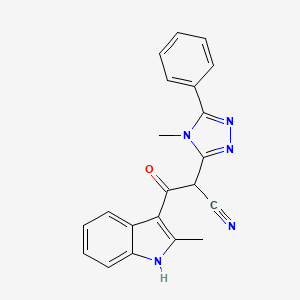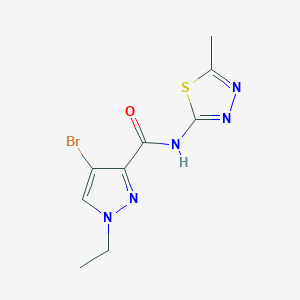![molecular formula C16H16N4O2 B7532114 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide, also known as IMB-X, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide can inhibit the activity of certain enzymes and proteins that are involved in disease progression, leading to the suppression of inflammatory responses, the reduction of oxidative stress, and the promotion of cell survival.
Biochemical and Physiological Effects:
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of amyloid beta accumulation in the brain, and the improvement of cognitive function in animal models of Alzheimer's disease. In addition, 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and promote cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide in lab experiments is its potent activity against a variety of diseases, making it a promising candidate for drug development. However, one of the limitations of using 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of new disease targets for 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide. In addition, further studies are needed to elucidate the mechanism of action of 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide and to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is a promising chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. Its potent activity against a variety of diseases, anti-inflammatory, antioxidant, and neuroprotective properties, and wide range of biochemical and physiological effects make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide involves the reaction of 3-(imidazol-1-ylmethyl)benzoic acid with 5-methyl-1,2-oxazole-3-carboxaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain pure 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide.
Eigenschaften
IUPAC Name |
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12-7-15(19-22-12)9-18-16(21)14-4-2-3-13(8-14)10-20-6-5-17-11-20/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHHHFWLQUDZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2=CC=CC(=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B7532047.png)

![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)




![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)

![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)